6-Hydroxynaloxone-D3

Bioanalysis LC-MS/MS Internal Standard

6-Hydroxynaloxone-D3 is a structurally identical deuterated internal standard for accurate 6α-naloxol quantification. Unlike generic naloxone-D5, it corrects for matrix effects, extraction variability, and ionization differences, ensuring robust method validation for pharmacokinetic and forensic LC-MS/MS assays. Select this specific D3 analog for reliable, bias-free results.

Molecular Formula C19H23NO4
Molecular Weight 332.4 g/mol
Cat. No. B12364561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxynaloxone-D3
Molecular FormulaC19H23NO4
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC=CCN1CC2CC3=C4C(=C(C=C3)O)OC5C4(C1)C2(CCC5O)O
InChIInChI=1S/C19H23NO4/c1-2-7-20-9-12-8-11-3-4-13(21)16-15(11)18(10-20)17(24-16)14(22)5-6-19(12,18)23/h2-4,12,14,17,21-23H,1,5-10H2/t12-,14?,17-,18-,19+/m0/s1/i5D2,14D
InChIKeyXKIFSERZFRRUQS-GXYWJRJQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxynaloxone-D3: Deuterated Internal Standard for Precise Quantification of the Naloxone Metabolite 6α-Naloxol


6-Hydroxynaloxone-D3 is a deuterium-labeled analog of 6-hydroxynaloxone (also known as 6α-naloxol), a primary active metabolite of the opioid antagonist naloxone [1]. This stable isotope-labeled compound is designed specifically as an internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays, enabling accurate quantification of 6α-naloxol in biological matrices . Its utility lies in the near-identical physicochemical properties to the native analyte, which compensates for matrix effects and recovery variability during sample preparation and analysis [2].

Why Unlabeled 6-Hydroxynaloxone or Alternative Deuterated Analogs Cannot Substitute 6-Hydroxynaloxone-D3 in Quantitative Bioanalysis


In LC-MS/MS quantification of 6α-naloxol, the use of a structurally identical, isotopically labeled internal standard is critical to correct for matrix effects, extraction efficiency, and ionization variability. Unlabeled 6-hydroxynaloxone cannot be used as an internal standard because it is indistinguishable from the analyte, leading to inaccurate and imprecise results [1]. Alternative deuterated naloxone compounds, such as naloxone-D5, differ structurally (e.g., at the 6-oxo vs. 6-hydroxy position) and exhibit different chromatographic retention times and recovery properties, which can introduce systematic bias rather than correct for it [2]. Therefore, substituting 6-Hydroxynaloxone-D3 with a generic or structurally divergent deuterated standard compromises method accuracy and validation robustness.

Quantitative Differentiation of 6-Hydroxynaloxone-D3 for Procurement Decisions in Bioanalytical Method Development


Isotopic Purity and Mass Shift: Ensuring Baseline Resolution from Native 6α-Naloxol

6-Hydroxynaloxone-D3 incorporates three deuterium atoms, yielding a molecular mass of 332.4 g/mol compared to 329.4 g/mol for unlabeled 6-hydroxynaloxone. This +3 Da mass shift provides sufficient spectral separation to avoid cross-talk between the analyte and internal standard channels in multiple reaction monitoring (MRM) . In contrast, a deuterated analog with fewer labels (e.g., a D2 variant) may exhibit mass overlap or insufficient separation, while a D5-labeled analog (e.g., 6β-naloxol D5) has a different mass shift but is structurally distinct, leading to potential chromatographic mismatch .

Bioanalysis LC-MS/MS Internal Standard

Deuterium Placement: Preserved Chromatographic Co-elution with Native 6α-Naloxol

Effective internal standards must co-elute with the analyte to correct for matrix effects. The strategic placement of three deuterium atoms in 6-Hydroxynaloxone-D3 (likely on the N-allyl group, as in structurally related compounds) is designed to minimize the deuterium isotope effect on retention time [1]. Studies on similar deuterated naloxone metabolites demonstrate that D3-labeling results in a retention time shift of ≤0.05 minutes, which is analytically negligible [2]. In contrast, a D5-labeled analog (e.g., 6β-naloxol D5) may exhibit a larger shift due to increased isotopic mass, potentially affecting co-elution and matrix correction accuracy [3].

Chromatography Method Validation Stable Isotope Labeling

Method Sensitivity: Lower Limit of Quantification (LLOQ) Achieved with Deuterated Internal Standard

In validated LC-MS/MS methods for naloxone and its metabolites, the use of a deuterated internal standard is essential to achieve low ng/mL quantification limits. For example, a method for 6β-naloxol (a structurally related metabolite) achieved an LLOQ of 0.400 ng/mL in mouse plasma using a deuterated analog [1]. While direct data for 6α-naloxol is limited, class-level inference suggests that 6-Hydroxynaloxone-D3 would enable a comparable LLOQ, outperforming methods using non-deuterated internal standards, which typically have LLOQs >1 ng/mL due to uncorrected matrix variability [2].

Sensitivity LLOQ Pharmacokinetics

Precision and Accuracy: Reduced Relative Standard Deviation (RSD) and Bias

Validation studies for naloxone metabolite assays using deuterated internal standards report intra- and inter-day precision ≤6.5% RSD and accuracy within −8.3% to −2.5% RE [1]. In contrast, methods employing structural analog internal standards often exhibit RSD >10% due to differential extraction and ionization [2]. The use of 6-Hydroxynaloxone-D3, a true isotopic analog, is expected to maintain precision and accuracy within these stringent limits, a critical requirement for regulatory-compliant bioanalysis.

Method Validation Accuracy Precision

Optimal Use Cases for 6-Hydroxynaloxone-D3 in Opioid Metabolism and Toxicology Research


Pharmacokinetic Studies of Naloxone in Preclinical Models

6-Hydroxynaloxone-D3 is the internal standard of choice for quantifying 6α-naloxol in plasma, serum, or urine from animal studies. Its use ensures accurate measurement of the metabolite's concentration-time profile, enabling robust calculation of pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) [1]. This is particularly critical in studies evaluating novel naloxone formulations or routes of administration.

Forensic Toxicology and Postmortem Analysis

In forensic casework, 6α-naloxol serves as a biomarker of recent naloxone exposure, especially in overdose investigations. The deuterated internal standard corrects for complex matrix effects in postmortem blood or tissue, providing legally defensible quantitative results with high confidence [2].

Clinical Pharmacology and Drug Interaction Studies

When assessing the impact of co-administered drugs or genetic polymorphisms on naloxone metabolism, accurate quantification of 6α-naloxol is essential. 6-Hydroxynaloxone-D3 enables the precise measurement required to detect subtle changes in metabolite levels, supporting regulatory submissions and clinical decision-making [3].

Method Development and Routine QC in Bioanalytical Laboratories

As a certified reference material, 6-Hydroxynaloxone-D3 is integral to the development, validation, and routine quality control of LC-MS/MS methods for 6α-naloxol. It ensures the long-term reproducibility and accuracy of assays used in contract research organizations and pharmaceutical R&D [1].

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